

A Comprehensive Technical Guide to 3-Hydroxy-12-oleanene-23,28-dioic acid

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Compound of Interest

Compound Name: 3-Hydroxy-12-oleanene-23,28-dioic acid

Cat. No.: B12318661

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-12-oleanene-23,28-dioic acid, a pentacyclic triterpenoid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a detailed overview of its chemical identity, including its synonyms and CAS number, and delves into its notable anti-inflammatory and anti-ulcer properties. The document outlines comprehensive experimental protocols for evaluating these biological activities and presents key quantitative data in a structured format. Furthermore, it visually elucidates the compound's mechanism of action on the NF-κB signaling pathway through a detailed diagram, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Chemical Identity

- Primary Name: **3-Hydroxy-12-oleanene-23,28-dioic acid**
- CAS Number: 226562-47-6[1][2][3][4]
- Molecular Formula: C₃₀H₄₆O₅
- Molecular Weight: 486.7 g/mol [1]

Synonyms:

While the primary name is widely used, the following synonym is also recognized:

- **3-Hydroxy-12-oleanene-23,28-dioic acid**[3]

Pharmacological Properties and Quantitative Data

3-Hydroxy-12-oleanene-23,28-dioic acid and its close analogs have demonstrated significant potential in preclinical studies, particularly in the areas of anti-inflammatory and anti-ulcer activities.

Anti-inflammatory Activity

The compound exhibits potent anti-inflammatory effects by modulating key inflammatory pathways. In vitro studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages have shown that it can significantly reduce the production of pro-inflammatory mediators.

Parameter	Cell Line	Treatment	Concentration/Dose	Result	Reference
Nitric Oxide (NO) Production	RAW264.7	LPS-stimulated	Concentration-dependent	Significant Reduction	
Tumor Necrosis Factor-alpha (TNF-α) Expression	RAW264.7	LPS-stimulated	Concentration-dependent	Significant Suppression	
Interleukin-1beta (IL-1β) Expression	RAW264.7	LPS-stimulated	Concentration-dependent	Significant Suppression	

Anti-ulcer Activity

In vivo studies using various rat models of gastric ulcers have highlighted the gastroprotective effects of closely related oleanane triterpenoids.

Ulcer Model	Animal Model	Treatment Dose	Result
Indomethacin-induced	Rat	50-100 mg/kg	Effective anti-ulcer agent
Pyloric ligation-induced	Rat	50-100 mg/kg	Effective anti-ulcer agent
Absolute alcohol-induced	Rat	50-100 mg/kg	Effective anti-ulcer agent

Experimental Protocols

In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW264.7 Macrophages

This protocol outlines the methodology to assess the anti-inflammatory effects of **3-Hydroxy-12-oleanene-23,28-dioic acid**.

- Cell Culture:
 - Maintain RAW264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
 - Seed the cells in appropriate culture plates (e.g., 96-well or 24-well plates) at a suitable density and allow them to adhere overnight.
- Compound Treatment:
 - Prepare stock solutions of **3-Hydroxy-12-oleanene-23,28-dioic acid** in a suitable solvent (e.g., DMSO).
 - Pre-treat the cells with various concentrations of the compound for 1-2 hours.
- LPS Stimulation:

- Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 1 µg/mL.
- Incubate the cells for a further 24 hours.
- Measurement of Inflammatory Mediators:
 - Nitric Oxide (NO) Quantification:
 - Collect the cell culture supernatant.
 - Determine the nitrite concentration, a stable metabolite of NO, using the Griess reagent.
 - Measure the absorbance at 540 nm and calculate the NO concentration by referring to a sodium nitrite standard curve.
 - Cytokine (TNF-α, IL-1β) Quantification:
 - Collect the cell culture supernatant.
 - Measure the levels of TNF-α and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

In Vivo Anti-ulcer Activity in Rat Models

The following protocols describe the induction and evaluation of gastric ulcers in rats.

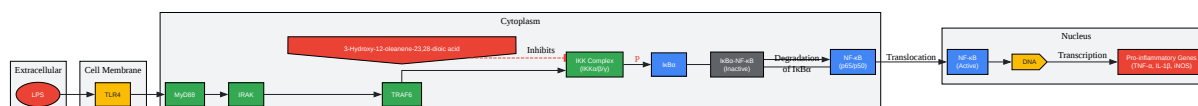
- Animals:
 - Use adult male Wistar or Sprague-Dawley rats, fasted for 24 hours before the experiment, with free access to water.
- Induction of Gastric Ulcers:
 - Indomethacin-induced Ulcer: Administer indomethacin (e.g., 30 mg/kg, orally) to the rats.
 - Pyloric Ligation-induced Ulcer: Surgically ligate the pyloric end of the stomach under light ether anesthesia.

- Absolute Alcohol-induced Ulcer: Administer absolute ethanol (1 mL/200g body weight, orally) to the rats.
- Compound Administration:
 - Administer **3-Hydroxy-12-oleanene-23,28-dioic acid** or its analog (in a suitable vehicle like 1% carboxymethylcellulose) orally at desired doses (e.g., 50-100 mg/kg) one hour before the ulcerogenic challenge. A control group should receive the vehicle only.
- Evaluation of Ulcer Index:
 - Sacrifice the animals after a specific period (e.g., 4 hours after indomethacin, 4 hours after pyloric ligation, or 1 hour after ethanol).
 - Excise the stomachs, open them along the greater curvature, and wash with saline.
 - Examine the gastric mucosa for ulcers and score the severity based on the number and size of lesions to calculate the ulcer index.

Signaling Pathway and Experimental Workflow Diagrams

Inhibition of NF- κ B Signaling Pathway

3-Hydroxy-12-oleanene-23,28-dioic acid exerts its anti-inflammatory effects, at least in part, by inhibiting the Nuclear Factor-kappa B (NF- κ B) signaling pathway. The diagram below illustrates the proposed mechanism of action.

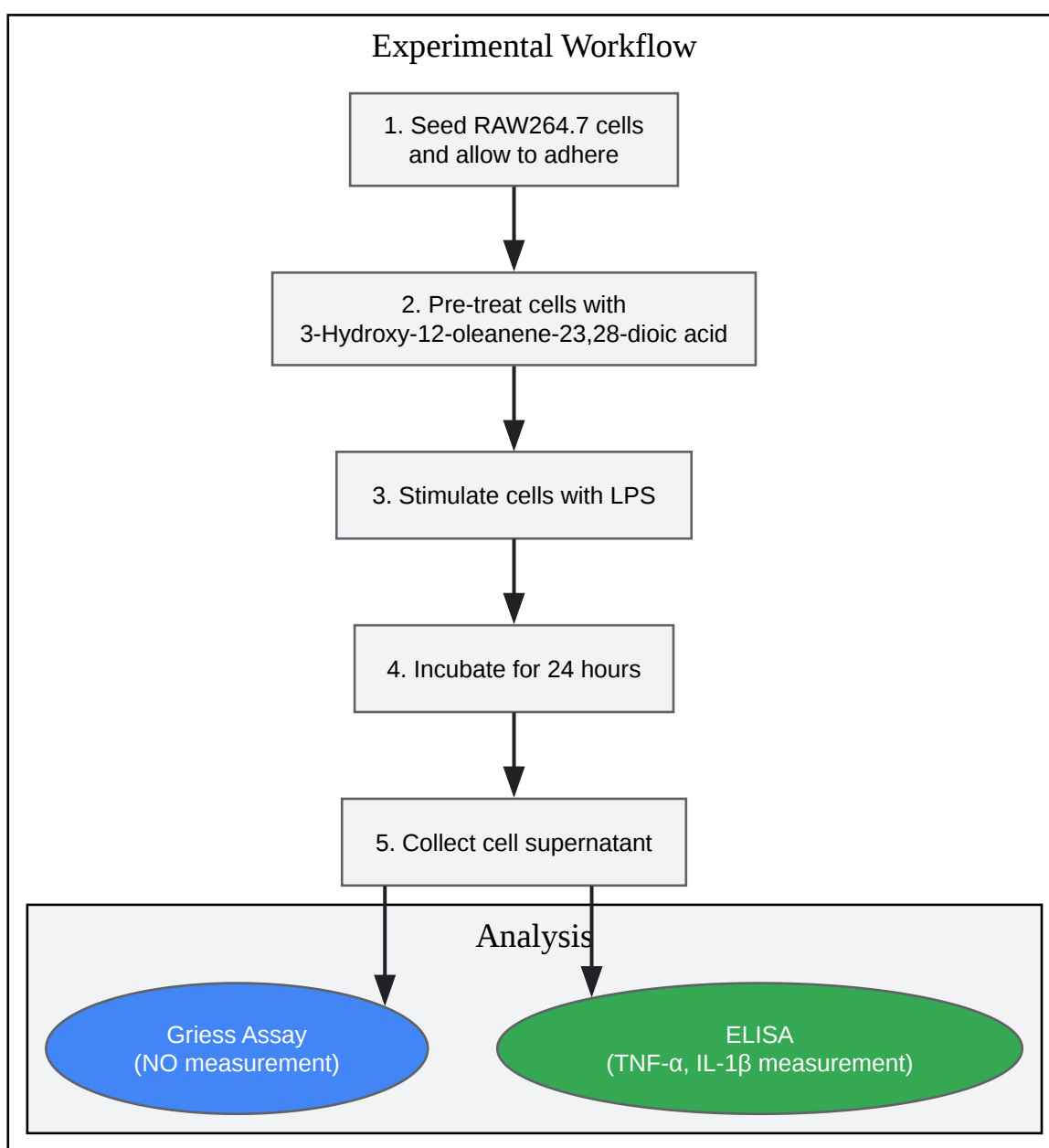


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Caption: Proposed mechanism of NF- κ B inhibition.

Experimental Workflow for In Vitro Anti-inflammatory Assay

The following diagram outlines the key steps in the experimental workflow for assessing the anti-inflammatory activity of the compound in vitro.



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Caption: In vitro anti-inflammatory assay workflow.

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